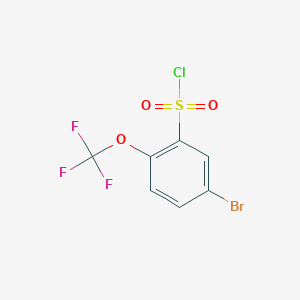

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride

Descripción general

Descripción

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3BrClF3O3S. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as ethanol, ether, and xylene . This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties and reactivity.

Métodos De Preparación

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride+Thionyl chloride→5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2+HCl

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides. For example, reacting with aniline yields 5-bromo-2-(trifluoromethoxy)benzenesulfonamide.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromo-2-(trifluoromethoxy)benzenesulfonic acid and hydrochloric acid.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride under anhydrous conditions. The general reaction can be represented as follows:

This compound features a sulfonyl chloride functional group, which is highly electrophilic and reactive towards nucleophiles, making it suitable for various chemical transformations.

Chemical Reactivity

This compound undergoes several types of reactions:

- Substitution Reactions : It reacts with nucleophiles such as amines to form sulfonamides. For instance, reacting with aniline produces 5-bromo-2-(trifluoromethoxy)benzenesulfonamide.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

- Hydrolysis : In the presence of water, it hydrolyzes to yield 5-bromo-2-(trifluoromethoxy)benzenesulfonic acid and hydrochloric acid.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethoxy group enhances the metabolic stability and bioavailability of drug candidates. It is particularly valuable in pharmaceutical chemistry for developing new therapeutic agents targeting various diseases.

Medicinal Chemistry

In medicinal chemistry, it acts as an intermediate in synthesizing pharmaceuticals. Notably, compounds containing the trifluoromethoxy group have shown improved solubility and biological activity. Research indicates that derivatives of this compound may exhibit significant enzyme inhibition properties, making them potential candidates for drug development against cancer and infectious diseases.

Bioconjugation

The sulfonyl chloride functionality allows for the modification of biomolecules, such as peptides and proteins. This modification can alter their biological activity, stability, and interactions within biological systems. Studies have shown that sulfonation can enhance the solubility and stability of peptide-based drugs.

Material Science

In industrial applications, this compound is used in producing specialty chemicals and materials. It contributes to the development of polymers and coatings that require specific chemical functionalities.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Drug Development : A study focused on synthesizing novel sulfonamide derivatives using this compound demonstrated its efficacy in inhibiting specific enzymes related to cancer progression.

- Bioconjugation Techniques : Research involving the modification of therapeutic peptides showed enhanced stability and activity when conjugated with this sulfonyl chloride derivative.

- Material Innovations : Industrial applications have successfully utilized this compound in creating advanced polymer coatings with improved chemical resistance and durability.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides, sulfonates, and sulfonyl derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity by electron-withdrawing effects, which can influence the overall reaction kinetics and product distribution .

Comparación Con Compuestos Similares

Similar compounds to 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride include:

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride: This compound has a similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound contains a trifluoromethyl group instead of a trifluoromethoxy group, which can lead to differences in chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties that can be advantageous in various chemical and biological applications .

Actividad Biológica

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride, with the CAS number 915763-79-0, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethoxy group, which significantly influence its biological properties. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Anticancer Activity

Research has demonstrated that compounds containing sulfonamide moieties exhibit potent anticancer properties. For instance, studies indicate that modifications to the arylsulfonamide structure can lead to significant variations in antiproliferative activity against various cancer cell lines. The IC50 values for related compounds suggest that electron-withdrawing groups like bromine enhance potency. For example, ortho-bromo substitution has shown high potency with an IC50 value of approximately 3 nM in specific assays .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific enzymes or receptors involved in cancer progression. Its ability to form hydrogen bonds and engage in halogen bonding interactions is crucial for its binding affinity to target proteins .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and type of substituents on the benzene ring significantly affect biological activity. Notably:

| Substituent Position | Substituent Type | Observed Activity (IC50) |

|---|---|---|

| Para | Bromine | 3.2 nM |

| Ortho | Methyl | 25 nM |

| Meta | Methoxy | Inactive |

These findings indicate that while some substitutions enhance activity, others may lead to a reduction or complete loss of efficacy .

Case Studies

- Colon Cancer Cell Lines : A study evaluated various TASIN analogs, including those with sulfonamide functionalities, against colon cancer cell lines. The results indicated that certain modifications led to improved antiproliferative effects compared to parent compounds .

- MYC Oncogene Targeting : High-throughput screening identified several compounds capable of disrupting MYC-WDR5 interactions, with sulfonamide derivatives showing promising results. The presence of halogen substituents was essential for maintaining binding affinity .

Applications in Drug Discovery

Due to its potent biological activity, this compound serves as a valuable scaffold for developing new therapeutic agents targeting cancer and other diseases linked to dysregulated enzyme activity. Ongoing research aims to optimize its structure for enhanced selectivity and reduced toxicity.

Propiedades

IUPAC Name |

5-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O3S/c8-4-1-2-5(15-7(10,11)12)6(3-4)16(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAKKJIPMFOOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.